1-Ethyl-2-(piperidin-3-yl)piperidine
Description
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-ethyl-2-piperidin-3-ylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h11-13H,2-10H2,1H3 |
InChI Key |
FLXCSEVIJPITAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Protection Strategies
A common approach to synthesize substituted piperidines involves the use of protected piperidone intermediates. For example, 4-piperidone hydrochloride can be converted into N-tert-butoxycarbonyl-4-aminopiperidine via reductive amination using ammonia and sodium borohydride under controlled temperature (below 30 °C) and nitrogen atmosphere. The reaction proceeds with an 82% molar yield after workup involving filtration, washing, acid-base extraction, and concentration under reduced pressure.
This intermediate can then be further functionalized or coupled to form more complex bicyclic structures.
Coupling via Alkylation or Nucleophilic Substitution
The linkage of two piperidine rings, such as forming 2-(piperidin-3-yl)piperidine, can be achieved by nucleophilic substitution reactions where a halogenated piperidine derivative reacts with a nucleophilic piperidine species. For example, reaction of 3-(4-nitrophenyl)pyridine derivatives with 3-propylene halides under zinc powder catalysis yields quaternary ammonium salts, which upon reduction with sodium borohydride and zinc chloride produce 4-(piperidin-3-yl)aniline intermediates. Similar strategies can be adapted to link piperidine rings.
Alkylation to Introduce Ethyl Group
The ethyl substituent at the 1-position of piperidine can be introduced by alkylation of the nitrogen atom. This is typically done by treating the piperidine nitrogen with ethyl halides or ethyl sulfonates under basic conditions, ensuring selective N-alkylation without ring opening or over-alkylation.
Use of Organolithium and Ester Functionalization
Advanced synthetic routes involve lithiation of piperidone derivatives followed by reaction with alkyl halides or esters. For example, deprotonation of piperidone with n-butyllithium followed by reaction with 2-iodoethyl benzyl ether yields lactam intermediates in good yields (70%). Subsequent transformations convert esters to ketoesters or other functional groups to facilitate ring construction or substitution.
Comparative Data Table of Key Preparation Steps
Research Results and Observations
- The reductive amination of 4-piperidone hydrochloride to N-protected 4-aminopiperidine proceeds efficiently with high yield and purity, providing a versatile intermediate for further functionalization.
- The formation of quaternary ammonium salts from nitrophenylpyridine derivatives and subsequent reduction is a useful method for introducing the piperidin-3-yl substituent, though yields and scalability require optimization.
- Organolithium-mediated alkylation allows for precise introduction of side chains on the piperidine ring, facilitating complex bicyclic structures.
- The use of protecting groups such as tert-butoxycarbonyl (Boc) is critical to control selectivity and avoid side reactions during multi-step synthesis.
Chemical Reactions Analysis
1-Ethyl-2-(piperidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-Ethyl-2-(piperidin-3-yl)piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperidin-3-yl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Ethyl vs. Bulkier Groups : Small alkyl groups (e.g., ethyl) on the piperidine nitrogen enhance receptor binding and reduce off-target effects compared to larger substituents like 3-phenylpropyl (e.g., KAB-18, IC50 10.2 μM) .
- Rigidity vs. Flexibility : Bulky or rigid substituents (e.g., N-benzyl in donepezil analogues) hinder enzyme inhibition, whereas flexible ethyl groups maintain activity .
- Bicyclic vs. Monocyclic Systems: The bicyclic framework of 1-Ethyl-2-(piperidin-3-yl)piperidine may improve metabolic stability compared to monocyclic analogues like Ethyl 2-(piperidin-4-yl)acetate .
Pharmacological and Biochemical Profiles
Table 2: Pharmacological Data of Selected Compounds
Key Findings :
- Potency : Ethyl-substituted piperidines (e.g., COB-3, PPB-9) exhibit superior potency compared to bulkier derivatives due to optimal steric and electronic interactions with receptors .
- Selectivity: The absence of non-nAChR effects in COB-3 highlights the importance of small alkyl groups in minimizing off-target interactions .
Table 3: Physicochemical Properties
Key Insights :
- Lipophilicity : The ethyl group in 1-Ethyl-2-(piperidin-3-yl)piperidine increases logP compared to unsubstituted piperidines, favoring BBB penetration but requiring formulation optimization for solubility .
- Synthesis : Multi-step protocols involving piperidine protection (e.g., Boc) and oxidation (e.g., meta-chloroperbenzoic acid) are common, as seen in and .
Biological Activity
1-Ethyl-2-(piperidin-3-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethyl group and a piperidinyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of 1-Ethyl-2-(piperidin-3-yl)piperidine is with a molecular weight of approximately 194.32 g/mol. Its structural characteristics allow it to interact with various biological targets, potentially influencing multiple pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | 1-Ethyl-2-(piperidin-3-yl)piperidine |
Antimicrobial Activity
Research indicates that piperidine derivatives, including 1-Ethyl-2-(piperidin-3-yl)piperidine, exhibit significant antimicrobial properties. A study on related piperidine compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
Furthermore, derivatives similar to 1-Ethyl-2-(piperidin-3-yl)piperidine have shown antifungal activity against Candida albicans and other fungal pathogens. The MIC values reported for these activities suggest that modifications in the piperidine structure can enhance antifungal efficacy .
Anticancer Potential
The anticancer properties of piperidine derivatives have been explored in various studies. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects in cancer cell lines, inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
In one study, piperidine derivatives were shown to exhibit better cytotoxicity compared to standard chemotherapeutic agents like bleomycin when tested on FaDu hypopharyngeal tumor cells. This suggests that the structural features of these compounds could be optimized for enhanced therapeutic effects against cancer .
The biological activity of 1-Ethyl-2-(piperidin-3-yl)piperidine can be attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
-
Antifungal Activity Against Candida auris :
- A series of novel piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. Compounds with similar structures showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity. These compounds also induced apoptosis and cell cycle arrest in fungal cells .
- Cytotoxicity in Cancer Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
